

The History and Discovery of N-acetyl-DL-leucine: A Technical Guide

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Compound of Interest

Compound Name: *Acetylleucine*

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Abstract

N-acetyl-DL-leucine, a derivative of the essential amino acid leucine, has a multifaceted history spanning over half a century. Initially commercialized in France in 1957 for the treatment of vertigo, it has recently garnered renewed and significant interest from the scientific community for its therapeutic potential in a range of neurological disorders. This technical guide provides an in-depth exploration of the history, discovery, and scientific evolution of N-acetyl-DL-leucine, with a particular focus on the distinct properties of its stereoisomers. We delve into the seminal synthesis protocols, key experimental methodologies that have defined its characterization, and the current understanding of its mechanisms of action, including its influence on critical signaling pathways. Quantitative data from pivotal preclinical and clinical studies are presented in a structured format to facilitate comparative analysis. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this intriguing molecule.

Introduction: A Renewed Focus on a Historic Molecule

N-acetyl-DL-leucine was first introduced as an over-the-counter medication in France under the trade name Tanganil® for the management of acute vertigo.^{[1][2]} For decades, its use was primarily confined to this indication, with a limited understanding of its precise mechanism of

action. However, recent scientific investigations have unveiled a surprising therapeutic potential for this compound and, more specifically, its L-enantiomer, N-acetyl-L-leucine, in various neurological and neurodegenerative diseases. This has led to a resurgence in research aimed at elucidating its pharmacological properties and therapeutic applications.

A critical turning point in the understanding of this compound was the recognition of the differential activities of its stereoisomers. N-acetyl-DL-leucine is a racemic mixture, meaning it contains equal parts of N-acetyl-L-leucine and N-acetyl-D-leucine.^[1] Extensive research has now established that N-acetyl-L-leucine is the pharmacologically active enantiomer, while the D-enantiomer is largely considered inactive or may possess different biological effects.^[3] This discovery has profound implications for drug development, shifting the focus towards the therapeutic application of the purified L-enantiomer.

The Genesis of N-acetyl-leucine: Early Synthesis

The initial synthesis of acetylated amino acids was part of a broader effort in the mid-20th century to modify these fundamental biological molecules to enhance their pharmacokinetic properties.

Synthesis of N-acetyl-L-leucine (DeWitt and Ingersoll, 1951)

The foundational method for preparing pure N-acetyl-L-leucine was described by DeWitt and Ingersoll in 1951. While the full detailed protocol from the original publication is not readily available in the public domain, historical accounts and subsequent patents reference this seminal work. The process generally involves the acetylation of L-leucine using an acetylating agent like acetic anhydride in an alkaline or neutral aqueous solution, followed by purification through crystallization. A patent describing a similar process outlines the reaction of L-leucine with molar equivalents of acetic anhydride and sodium hydroxide.^[4]

Synthesis of N-acetyl-DL-leucine (Racemic Mixture)

The synthesis of the racemic mixture, N-acetyl-DL-leucine, typically starts with L-leucine, which undergoes a racemization step prior to acetylation. This process ensures an equal mixture of the D and L enantiomers in the final product.

Experimental Protocol: Synthesis of N-acetyl-DL-leucine

This protocol is adapted from a patented method for the preparation of N-acetyl-DL-leucine.^[5]

- Dissolution and Racemization:
 - Dissolve 100g of L-leucine in 1000-1200mL of 2N NaOH with heating.
 - Add 1-3mL of salicylaldehyde as a catalyst for racemization.
 - Maintain the temperature at 95°C for approximately 3 hours, monitoring the optical rotation of the solution until it approaches zero, indicating successful racemization.
- Acetylation:
 - Cool the reaction mixture to 5°C in an ice bath.
 - Slowly add 80mL of acetic anhydride dropwise while maintaining the low temperature.
 - Allow the reaction to proceed for 30 minutes after the addition of acetic anhydride is complete.
- Purification:
 - Increase the temperature to 60°C.
 - Add an appropriate amount of activated carbon to decolorize the solution.
 - Adjust the pH of the solution to 2.5-3.0 with hydrochloric acid (HCl).
 - Cool the solution to 4°C to induce crystallization.
 - Collect the N-acetyl-DL-leucine crystals by suction filtration and dry the product.^[5]

Pharmacological Distinction of Enantiomers: Key Experimental Findings

A pivotal area of research has been the comparative analysis of the pharmacokinetic and pharmacodynamic properties of the N-acetyl-leucine enantiomers. These studies have consistently highlighted the superior therapeutic activity of the L-enantiomer.

Pharmacokinetic Profile in Mice

Studies in mice have revealed significant differences in the plasma concentrations of the D- and L-enantiomers following oral administration of the racemic mixture.

Parameter	N-acetyl-D-leucine	N-acetyl-L-leucine	Reference
C _{max} (ng/mL)	86,100	341	[6]
AUC (h*ng/mL)	75,800	2,560	[6]

Table 1: Comparative Pharmacokinetics of N-acetyl-leucine Enantiomers in Mice Plasma Following Oral Administration of N-acetyl-DL-leucine (100 mg/kg).

These findings indicate a much greater systemic exposure to the D-enantiomer compared to the L-enantiomer when the racemate is administered.[6] This is attributed to potential inhibition of the L-enantiomer's uptake by the D-enantiomer and first-pass metabolism of the L-enantiomer.[6]

Experimental Protocol: Pharmacokinetic Analysis in Mice

This protocol is based on methodologies described in pharmacokinetic studies of N-acetyl-leucine enantiomers.[6][7]

- Animal Model and Dosing:
 - Male BALB/c mice are used for the study.
 - Administer N-acetyl-DL-leucine or purified N-acetyl-L-leucine orally via gavage at a specified dose (e.g., 100 mg/kg).
- Sample Collection:

- Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours) post-administration via venipuncture.
- Separate plasma by centrifugation.
- Sample Analysis:
 - Quantify the plasma concentrations of N-acetyl-D-leucine and N-acetyl-L-leucine using a validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[\[7\]](#)
[\[8\]](#)
- Data Analysis:
 - Calculate pharmacokinetic parameters such as C_{max}, T_{max}, and AUC using a non-compartmental model.[\[7\]](#)

Efficacy in a Cellular Model of Niemann-Pick Disease Type C

In vitro studies using a cellular model of Niemann-Pick disease type C (NPC), a lysosomal storage disorder, have demonstrated the superior efficacy of N-acetyl-L-leucine in correcting disease-related phenotypes.

Compound	Concentration	% Reduction in Relative Lysosomal Volume (Mean ± SEM)	Statistical Significance (p-value)	Reference
N-acetyl-L-leucine	1 mM	25.3 ± 3.5	< 0.001	[9]
N-acetyl-DL-leucine	1 mM	18.9 ± 4.2	< 0.01	[9]
N-acetyl-D-leucine	1 mM	8.7 ± 5.1	Not Significant	[9]

Table 2:
Comparative
Efficacy of N-
acetyl-leucine
and its
Enantiomers in
Reducing
Lysosomal
Volume in
NPC1-/- Chinese
Hamster Ovary
Cells.

These results clearly indicate that N-acetyl-L-leucine is the most effective enantiomer in reducing the expanded lysosomal volume characteristic of NPC cells.[9]

Experimental Protocol: Lysosomal Volume Quantification with LysoTracker

This protocol describes a general method for staining and quantifying lysosomal volume using LysoTracker dyes.[9]

- Cell Culture and Treatment:
 - Culture NPC1-/- Chinese Hamster Ovary cells in appropriate media.

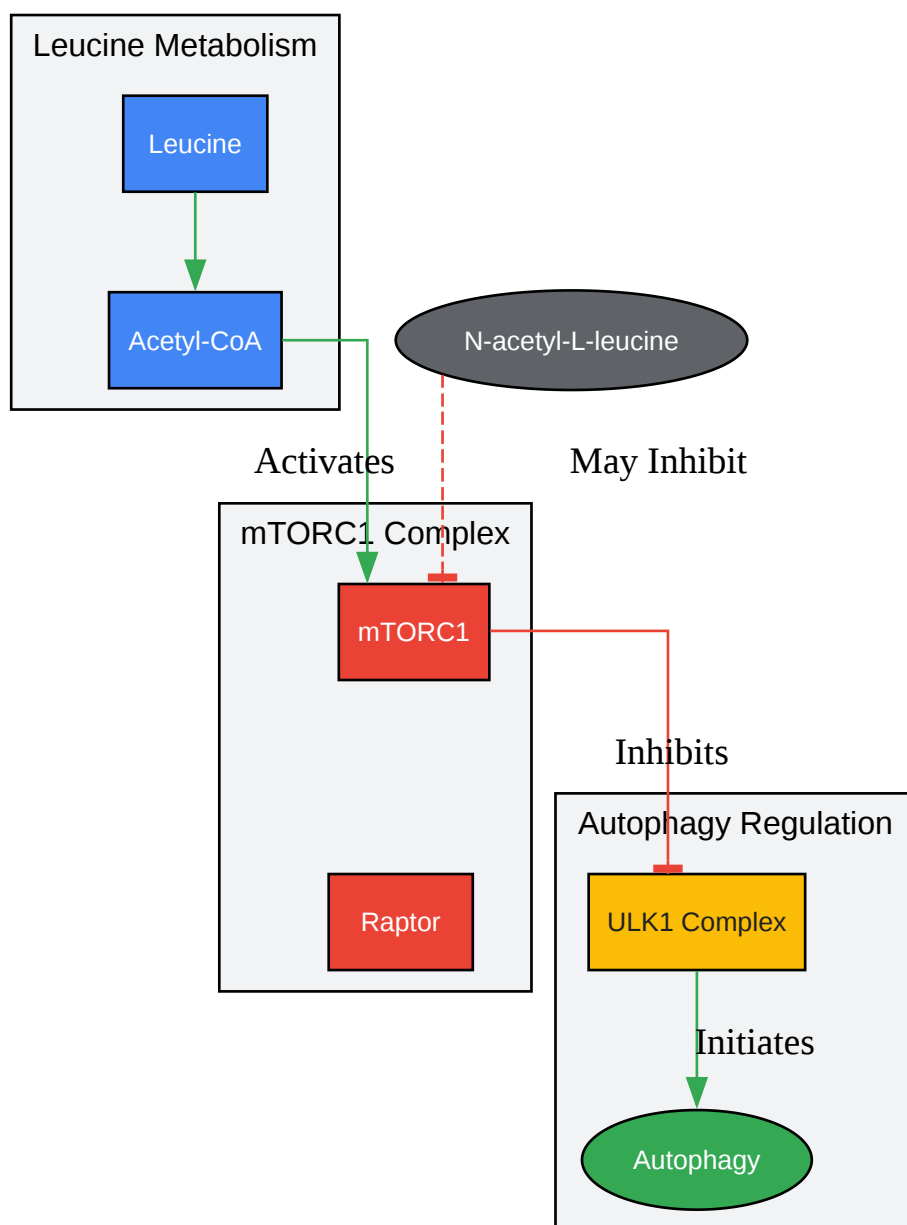
- Treat cells with 1 mM of N-acetyl-DL-leucine, N-acetyl-D-leucine, or N-acetyl-L-leucine for a specified duration.
- Staining:
 - Incubate the treated cells with a LysoTracker dye (e.g., LysoTracker Red DND-99) at a working concentration of 50-75 nM in pre-warmed media for 30-120 minutes at 37°C, protected from light.
- Imaging:
 - Acquire fluorescent images of the stained cells using a fluorescence microscope.
- Quantification and Analysis:
 - Use image analysis software to quantify the total fluorescent area per cell, which corresponds to the relative lysosomal volume.
 - Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.

Unraveling the Mechanism of Action: A Multi-faceted Approach

The renewed interest in N-acetyl-DL-leucine has spurred research into its underlying mechanisms of action. Current evidence suggests that its therapeutic effects are mediated through multiple pathways.

Modulation of Autophagy and mTORC1 Signaling

One of the key proposed mechanisms of N-acetyl-L-leucine is its ability to modulate autophagy, the cellular process for degrading and recycling damaged components.^[10] Leucine and its metabolite, acetyl-coenzyme A (AcCoA), are known to regulate the mechanistic target of rapamycin complex 1 (mTORC1), a central inhibitor of autophagy.^{[11][12]} It is hypothesized that N-acetyl-L-leucine may influence this pathway, leading to an enhancement of autophagy.^[10] This is particularly relevant in neurodegenerative diseases where the accumulation of misfolded proteins is a common pathology.



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Figure 1: Proposed influence of N-acetyl-L-leucine on the mTORC1 and autophagy pathway.

Reduction of Neuroinflammation

Neuroinflammation is a common feature of many neurodegenerative diseases. Studies have shown that N-acetyl-L-leucine can attenuate neuroinflammation. In a mouse model of traumatic brain injury, N-acetyl-L-leucine treatment led to a reduction in the expression of pro-inflammatory markers.^{[13][14]}

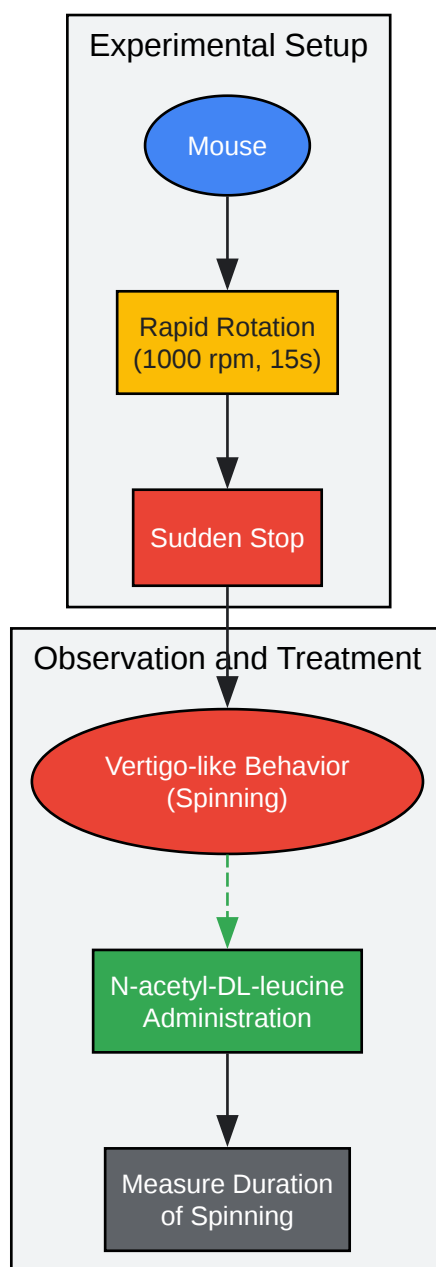
Experimental Protocol: Assessment of Neuroinflammation

This protocol provides a general workflow for assessing neuroinflammation in a mouse model of neurological injury.^[14]

- Animal Model and Treatment:
 - Induce a neurological injury (e.g., controlled cortical impact) in mice.
 - Administer N-acetyl-L-leucine or a vehicle control orally.
- Tissue Collection and Preparation:
 - At a specified time point post-injury, euthanize the animals and harvest the brain tissue.
 - Process the tissue for either RNA extraction (for gene expression analysis) or immunohistochemistry.
- Analysis:
 - Quantitative PCR (qPCR): Measure the mRNA levels of pro-inflammatory markers such as iNOS, NLRP3, IL-1 β , and TNF.^[14]
 - Immunohistochemistry: Stain brain sections for markers of microglial activation (e.g., Iba1) to assess the inflammatory response at the cellular level.

Historical Context: The Vertigo Connection

The initial application of N-acetyl-DL-leucine for vertigo was based on early preclinical studies. A 1957 study by Leau and Ducrot described an experimental model of vertigo in mice induced by rapid rotation.^[15] They reported that N-acetyl-DL-leucine was effective in reducing the duration of the vertigo-like behavior in this model.^[15] While quantitative data from these early studies are scarce in modern databases, they laid the groundwork for the clinical use of the compound. Later studies in animal models of unilateral labyrinthectomy (a procedure that induces vestibular imbalance) showed that N-acetyl-DL-leucine, and specifically the L-enantiomer, accelerated postural compensation.^{[16][17]}



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Figure 2: Workflow of the early experimental model of vertigo in mice.

Clinical Investigations: From Vertigo to Neurodegeneration

While N-acetyl-DL-leucine has a long history of use for vertigo, recent clinical trials have focused on the efficacy of N-acetyl-L-leucine in treating rare neurodegenerative diseases.

Niemann-Pick Disease Type C (NPC)

Multiple clinical studies have demonstrated the therapeutic benefit of N-acetyl-L-leucine in patients with NPC. A randomized, double-blind, placebo-controlled crossover trial showed that treatment with N-acetyl-L-leucine for 12 weeks resulted in a statistically significant improvement in neurological status compared to placebo, as measured by the Scale for the Assessment and Rating of Ataxia (SARA).^{[7][18]}

Study Phase	Number of Patients	Treatment Duration	Primary Endpoint	Key Finding	Reference
Phase II	33	6 weeks	Clinical Impression of Change in Severity (CI-CS)	Statistically significant improvement in symptoms, functioning, and quality of life.	^{[11][16]}
Phase III	60	12 weeks (crossover)	Change in SARA score	Mean change of -1.97 with NALL vs. -0.60 with placebo (p<0.001).	^{[7][18]}

Table 3:
 Summary of
 Clinical Trial
 Data for N-
 acetyl-L-
 leucine in
 Niemann-
 Pick Disease
 Type C.

Cerebellar Ataxia

The potential of N-acetyl-DL-leucine to treat cerebellar ataxia has also been investigated. An early case series reported significant improvements in ataxic symptoms in patients with degenerative cerebellar ataxia.[1] However, a subsequent randomized, placebo-controlled crossover trial in a broader population of patients with cerebellar ataxia of different etiologies did not find a significant treatment benefit of acetyl-DL-leucine compared to placebo. These contrasting findings suggest that the efficacy may be dependent on the specific type of ataxia and highlight the need for further research in well-defined patient populations.

Conclusion and Future Directions

The journey of N-acetyl-DL-leucine from a symptomatic treatment for vertigo to a promising therapeutic for rare neurodegenerative diseases is a compelling example of drug repurposing and the importance of stereospecific pharmacology. The identification of N-acetyl-L-leucine as the active enantiomer has been a critical breakthrough, paving the way for more targeted and effective therapeutic strategies.

The mechanisms of action, while not fully elucidated, appear to involve fundamental cellular processes such as autophagy and the mitigation of neuroinflammation. Future research should continue to unravel these complex pathways to better understand the full therapeutic potential of N-acetyl-L-leucine. Further clinical trials in well-defined patient populations are warranted to confirm its efficacy in various neurological disorders. The continued exploration of this historic molecule holds significant promise for the development of novel treatments for patients with debilitating neurological conditions.

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